Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
Overview
Description
Ethyl 2-oxo-3-phenylcyclopentanecarboxylate is an organic compound with the molecular formula C14H16O3. It is a white crystalline powder with a melting point of 70-72°C. This compound is known for its unique structure, which includes a cyclopentanone ring substituted with a phenyl group and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate typically involves the reaction of cyclopentanone with phenylacetic acid in the presence of a catalyst, followed by esterification with ethanol. The reaction conditions often include refluxing the mixture to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-oxo-3-phenylcyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to an alcohol group, forming hydroxy derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
Ethyl 2-oxo-3-phenylcyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Ethyl 2-oxo-3-phenylcyclopentanecarboxylate can be compared with similar compounds such as:
Ethyl 2-oxocyclopentanecarboxylate: Lacks the phenyl group, making it less bulky and potentially less active in certain reactions.
Phenylacetic acid derivatives: These compounds have similar phenyl and carboxylate groups but differ in the ring structure, affecting their reactivity and applications.
Cyclopentanone derivatives: These compounds share the cyclopentanone ring but differ in the substituents, leading to variations in their chemical behavior and uses.
This compound stands out due to its unique combination of a cyclopentanone ring, phenyl group, and ethyl ester group, which confer specific chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 2-oxo-3-phenylcyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)12-9-8-11(13(12)15)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSQKGAKYUHQNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441780 | |
Record name | Ethyl 2-oxo-3-phenylcyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312312-75-7 | |
Record name | Ethyl 2-oxo-3-phenylcyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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